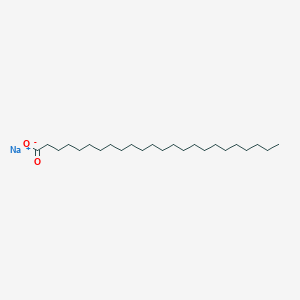
2,5-Diaminobenzene-1,4-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diaminobenzene-1,4-dithiol (DABDT) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a sulfur-containing aromatic compound that has two amine groups and two thiol groups, making it a versatile molecule for various chemical reactions. In
Mecanismo De Acción
2,5-Diaminobenzene-1,4-dithiol has a unique structure that allows it to participate in various chemical reactions. The two amine groups and two thiol groups can act as both electron donors and acceptors, making it a versatile molecule for various chemical reactions. The mechanism of action of 2,5-Diaminobenzene-1,4-dithiol depends on the specific application and reaction it is involved in.
Biochemical and Physiological Effects:
2,5-Diaminobenzene-1,4-dithiol has been found to have minimal toxicity and does not have any known physiological effects. However, it has been found to have potential applications in drug delivery and imaging due to its ability to form stable complexes with metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-Diaminobenzene-1,4-dithiol in lab experiments include its versatility, stability, and low toxicity. It can be used in various chemical reactions and can form stable complexes with metal ions. However, the limitations of using 2,5-Diaminobenzene-1,4-dithiol include the multi-step synthesis process and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for 2,5-Diaminobenzene-1,4-dithiol research, including its potential applications in drug delivery, imaging, and materials science. One potential application is the use of 2,5-Diaminobenzene-1,4-dithiol as a ligand for metal ions in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, catalysis, and drug delivery. Another potential application is the use of 2,5-Diaminobenzene-1,4-dithiol as a reducing agent in the synthesis of nanoparticles for imaging and drug delivery. Overall, 2,5-Diaminobenzene-1,4-dithiol has the potential to be a useful molecule for various scientific research fields.
Aplicaciones Científicas De Investigación
2,5-Diaminobenzene-1,4-dithiol has been used in various scientific research fields, including materials science, biochemistry, and nanotechnology. It has been found to have unique properties that make it a useful molecule for various applications. In materials science, 2,5-Diaminobenzene-1,4-dithiol has been used as a ligand for metal ions to create metal complexes with interesting properties. In biochemistry, 2,5-Diaminobenzene-1,4-dithiol has been used as a reducing agent to study protein disulfide bonds. In nanotechnology, 2,5-Diaminobenzene-1,4-dithiol has been used as a precursor for the synthesis of gold nanoparticles.
Propiedades
Número CAS |
15657-79-1 |
|---|---|
Nombre del producto |
2,5-Diaminobenzene-1,4-dithiol |
Fórmula molecular |
C6H8N2S2 |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
2,5-diaminobenzene-1,4-dithiol |
InChI |
InChI=1S/C6H8N2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2 |
Clave InChI |
AHUNLCWALDZRQE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1S)N)S)N |
SMILES canónico |
C1=C(C(=CC(=C1S)N)S)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)

![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)







